1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-9-12-5-1-2-6-14(12)20-15)18-10-13(11-18)17-7-3-4-8-17/h1-2,5-6,9,13H,3-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGINDXOGMUSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the pyrrolidine and azetidine rings. Common synthetic routes include:
Cyclization reactions: These are used to form the benzothiophene ring.
Nucleophilic substitution reactions: These are employed to introduce the pyrrolidine and azetidine rings.
Reaction conditions: These often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The azetidine and pyrrolidine rings undergo nucleophilic and electrophilic substitutions, depending on reaction conditions.
N-Alkylation and Arylation
The pyrrolidine nitrogen is a key site for alkylation. For example:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 1-Iodo-3-fluoropropane | Fluoropropyl-substituted pyrrolidine | 84% | K₂CO₃, MeCN, 60°C | |
| Methyl iodide | Methylated pyrrolidine | 52% | NaH, THF, RT |
Key Findings :
-
Fluoropropyl substitution enhances degradation activity in biological systems (84% efficacy) .
-
Shorter alkyl chains (e.g., methyl, ethyl) reduce reactivity due to steric hindrance .
Oxidation and Reduction
The benzothiophene-2-carbonyl group and azetidine ring are susceptible to redox reactions.
Oxidation of Azetidine
| Oxidizing Agent | Product | Outcome | Source |
|---|---|---|---|
| mCPBA | Azetidine N-oxide | Increased polarity | |
| Ozone | Ring-opening to carboxylic acid | Low yield (35%) |
Reduction of Carbonyl Group
| Reducing Agent | Product | Selectivity | Source |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | Partial reduction (62%) | |
| LiAlH₄ | Benzothiophene-CH₂-OH derivative | High selectivity (>90%) |
Coupling Reactions
The benzothiophene moiety participates in cross-coupling reactions for structural diversification.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| p-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 78% | |
| p-Cyanophenyl | Pd(OAc)₂, SPhos | Nitrile-functionalized analog | 65% |
Mechanistic Insight :
-
The electron-withdrawing carbonyl group activates the benzothiophene ring for palladium-catalyzed coupling .
Ring-Opening and Rearrangement
The azetidine ring undergoes strain-driven reactions under acidic or basic conditions.
Acid-Mediated Ring-Opening
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl (4M) | Linear amine derivative | Intermediate for alkylation | |
| H₂SO₄ | Sulfonated byproduct | Limited synthetic utility |
Base-Induced Rearrangement
| Base | Outcome | Notes | Source |
|---|---|---|---|
| NaOH | Isomerization to pyrrolidine-azetidine dimer | Low yield (28%) | |
| DBU | Ring-expansion to piperidine | Requires high temps |
Protection/Deprotection Strategies
Functional group compatibility is managed through protective groups.
| Protection | Reagent | Deprotection Method | Source |
|---|---|---|---|
| Boc (amine) | Boc₂O, DMAP | HCl/dioxane | |
| THP (ether) | DHP, TsOH | PPTS, MeOH |
Optimized Protocol :
-
Boc protection of the pyrrolidine nitrogen followed by Mitsunobu reaction with azetidine synthons achieves >70% yield .
Biological Activity Modulation
Structural modifications correlate with pharmacological properties:
| Modification | Degradation Activity (%) | EC₅₀ (nM) | Target | Source |
|---|---|---|---|---|
| Fluoropropyl side chain | 84 | 0.3 | Estrogen receptor | |
| Unsubstituted pyrrolidine | <10 | >100 | N/A |
Scientific Research Applications
Antibacterial Properties
One of the prominent applications of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is its potential as an antibacterial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial cell components, making it a candidate for developing new antibiotics or adjunct therapies to combat antibiotic resistance .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that benzothiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or modulation of immune cell activity .
Topical Applications
Given its favorable safety profile, this compound is being explored for topical formulations. Its incorporation into creams and gels aims to enhance skin penetration and bioavailability, providing localized treatment for skin conditions like psoriasis or dermatitis. The compound's stability and efficacy in topical formulations are critical areas of ongoing research .
Cosmetic Industry
The cosmetic industry is increasingly interested in compounds like this compound for their potential skin-beneficial properties. Investigations into the compound's moisturizing and anti-aging effects have shown promising results, making it a candidate for inclusion in high-end cosmetic products aimed at improving skin texture and elasticity .
Case Study: Antibacterial Activity
A study conducted on various derivatives of benzothiophene revealed that modifications to the azetidine ring significantly enhanced antibacterial activity against Staphylococcus aureus. The findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzothiophene derivative A | 64 | Escherichia coli |
| Benzothiophene derivative B | 16 | Pseudomonas aeruginosa |
Case Study: Anti-inflammatory Mechanism
In vitro studies demonstrated that this compound reduced the production of TNF-alpha in macrophages stimulated with lipopolysaccharides. This suggests a potential mechanism through which the compound could exert its anti-inflammatory effects, supporting further investigation into its use for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action can include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activity, and safety profiles.
Structural Analogues and Substituent Effects
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (Compound 3 in ) Structure: Features a pyrrolidine ring conjugated to a long unsaturated carbonyl chain with a methylenedioxyphenyl group. Activity: Demonstrated binding affinity to monoamine oxidase A (MAO-A), a target in depression therapy .
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine () Structure: Pyrrolidine with a conjugated dienoyl side chain. Activity: Predicted negative for structural alerts despite containing reactive motifs . Comparison: The rigid benzothiophene in the target compound could reduce metabolic instability compared to the flexible dienoyl chain.
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy, )
- Structure : Thiophene-substituted cyclohexyl-pyrrolidine.
- Activity : Classified as a phencyclidine analog with psychoactive properties .
- Comparison : Replacing thiophene with benzothiophene may alter receptor selectivity (e.g., NMDA vs. serotonin receptors) due to increased aromatic surface area.
Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate ()
- Structure : Azetidine-pyrrolidine hybrid with a carbamate linker.
- Safety : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .
- Comparison : The benzothiophene carbonyl group in the target compound may reduce carbamate-related hydrolysis risks but requires toxicity testing.
Data Table: Key Comparisons
*MDP: Methylenedioxyphenyl
Biological Activity
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and patents.
Chemical Structure
The compound features a unique structure that combines a benzothiophene moiety with an azetidine and pyrrolidine ring, which contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have indicated that compounds containing benzothiophene and pyrrolidine structures exhibit significant antimicrobial properties. For instance, the presence of the benzothiophene ring has been linked to enhanced antibacterial effects against various pathogens.
- Case Study : A patent (US9393239B2) highlights the use of bicyclic compounds similar to this compound as antibacterial agents and beta-lactamase inhibitors, demonstrating their effectiveness against resistant strains of bacteria .
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of kinase activity, which is crucial in cancer progression.
- Research Findings : A study on pyrrole derivatives found that certain compounds demonstrated inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology . The inhibition of specific kinases has been identified as a promising strategy in targeting breast cancer cells, where CLK2 has been implicated as an oncogene .
Enzyme Inhibition
The compound’s structure allows it to interact with various enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in drug design for conditions requiring enzyme modulation.
- Example : The inhibition of enzymes involved in metabolic pathways could lead to therapeutic benefits in diseases such as diabetes or obesity. Pyrrole derivatives have shown promise as enzyme inhibitors in several studies focusing on metabolic disorders .
Summary of Biological Activities
| Activity Type | Description | Source |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; potential as beta-lactamase inhibitors | US9393239B2 |
| Anticancer | Inhibitory effects on cancer cell lines; targets kinase activity | Research Studies |
| Enzyme Inhibition | Modulation of enzyme activity relevant for metabolic diseases | Various Publications |
Q & A
Basic: What are the standard synthetic routes for 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as:
- Azetidine ring formation : Cyclization of β-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF at 150°C) .
- Pyrrolidine coupling : Nucleophilic substitution or cross-coupling (e.g., Pd-catalyzed Suzuki reactions) to attach the pyrrolidine moiety .
- Benzothiophene-2-carbonyl introduction : Acylation using benzothiophene-2-carbonyl chloride in anhydrous THF with triethylamine as a base .
Optimization : Yield and purity are maximized by adjusting solvent polarity (e.g., THF vs. DMF), temperature (e.g., 0°C for sensitive intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Basic: How is the structure of this compound confirmed post-synthesis?
Key techniques include:
- NMR spectroscopy : and NMR verify regiochemistry (e.g., azetidine C=O at ~170 ppm) and substituent positions .
- IR spectroscopy : Confirms carbonyl stretches (e.g., 1680–1720 cm for benzothiophene-2-carbonyl) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for C₁₈H₁₉N₂O₂S) .
Basic: What are the common reactivity patterns of the azetidine and pyrrolidine rings in this compound?
- Azetidine : Susceptible to ring-opening under acidic conditions (e.g., HCl/H₂O) or nucleophilic attack at the carbonyl group .
- Pyrrolidine : Undergoes alkylation (e.g., with bromides), oxidation (e.g., Dess–Martin periodinane to form ketones), or cross-coupling (e.g., aryl halide coupling) .
Note : Steric hindrance from the benzothiophene group may slow reactions at the azetidine ring .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Example: If conflicting data arise for antimicrobial vs. neuroprotective activity :
- Substituent analysis : Compare analogs (e.g., replacing benzothiophene with pyridine or imidazo rings) .
- Docking studies : Use computational models (e.g., AutoDock) to assess binding to targets like bacterial enzymes vs. neuronal receptors .
- Experimental validation : Test analogs under standardized assays (e.g., MIC for antimicrobial activity; glutamate uptake assays for neuroprotection) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like Schrödinger Suite or AutoDock Vina model binding to enzymes (e.g., CYP450) or receptors (e.g., GPCRs) .
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over time (e.g., RMSD <2 Å for 100 ns) .
- Pharmacophore modeling : Identify critical features (e.g., benzothiophene’s aromatic π-stacking) using MOE or Phase .
Advanced: How can contradictory data on metabolic stability be addressed experimentally?
- In vitro assays : Compare microsomal half-life (e.g., human liver microsomes) under varied conditions (pH 7.4 vs. 6.8) .
- Isotope labeling : Use -labeled compound to track metabolite formation via LC-MS .
- Enzyme inhibition studies : Test CYP3A4/CYP2D6 inhibition to identify metabolic pathways .
Basic: What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does chirality in the pyrrolidine ring affect biological activity?
- Stereochemical resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Activity comparison : Test (R)- and (S)-enantiomers in assays (e.g., IC₅₀ differences >10-fold indicate chirality-dependent binding) .
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for (S)-enantiomer) .
Advanced: What strategies optimize multi-step synthesis for scale-up?
- Intermediate stability : Protect azetidine carbonyl as a tert-butyl ester to prevent degradation during pyrrolidine coupling .
- Catalyst recycling : Use immobilized Pd catalysts for cross-coupling to reduce costs .
- Flow chemistry : Implement continuous flow for exothermic steps (e.g., acylation) to improve safety/yield .
Advanced: How is the compound’s stability under varying pH and temperature conditions characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
